

(S)-Methyl 2-amino-2-phenylacetate basic properties

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Compound of Interest

Compound Name: (S)-Methyl 2-amino-2-phenylacetate

Cat. No.: B1586789

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An In-depth Technical Guide to (S)-Methyl 2-amino-2-phenylacetate

Abstract: (S)-Methyl 2-amino-2-phenylacetate, the methyl ester of (S)-phenylglycine, is a cornerstone chiral building block in modern organic synthesis and pharmaceutical development. Its structural motif, featuring a primary amine and a methyl ester at a single stereogenic center, offers remarkable versatility for constructing complex, enantiomerically pure molecules. This technical guide provides a comprehensive examination of its core basic properties, synthetic methodologies, and critical applications, serving as a vital resource for researchers, chemists, and drug development professionals. We will delve into the causality behind experimental choices, present validated protocols, and ground all claims in authoritative references.

Core Physicochemical and Basic Properties

A foundational understanding of the physicochemical characteristics of (S)-Methyl 2-amino-2-phenylacetate is paramount for its effective handling, reaction design, and purification.

Structural and Physical Data

The compound's identity and physical state are defined by the following key parameters.

Property	Value	Source(s)
IUPAC Name	methyl (2S)-2-amino-2-phenylacetate	
Synonyms	Methyl (S)-(-)-phenylglycinate, (S)-(-)-Methyl-2-amino-2-phenylacetate	[1]
CAS Number	37760-98-8	[2]
Molecular Formula	C ₉ H ₁₁ NO ₂	[3]
Molecular Weight	165.19 g/mol	[3]
Appearance	Solid / Crystalline Powder	
Melting Point	66-68 °C	[2]
Boiling Point	122 °C (at 5-6 Torr)	[2]
Storage Temperature	2-8°C; Keep in dark place, inert atmosphere	[2][3]

Note: The hydrochloride salt form (CAS No. 15028-39-4) is also common and exhibits different physical properties, such as a much higher melting point (approx. 220-223 °C).

Basicity and Acidity (pKa)

The term "basic properties" primarily refers to the nucleophilicity and Brønsted-Lowry basicity of the primary amine group (-NH₂).

- **Basicity:** The lone pair of electrons on the nitrogen atom makes the molecule a weak base, capable of accepting a proton to form an ammonium salt. This reactivity is central to its utility in synthesis, allowing for N-alkylation, N-acylation, and other modifications.
- **pKa:** While a specific pKa value for the conjugate acid of the methyl ester is not widely published, it can be closely approximated by the pKa of the parent amino acid, phenylglycine. The pKa of the -NH₃⁺ group in phenylglycine is approximately 9.2. This indicates that at physiological pH (~7.4), the amine group will be predominantly in its protonated, ammonium form. In organic synthesis, this basicity necessitates the use of a

non-nucleophilic base to deprotonate the amine for certain reactions or protection of the amine group altogether.

Synthesis and Purification

The preparation of enantiomerically pure **(S)-Methyl 2-amino-2-phenylacetate** is critical for its use in pharmaceutical applications. The most common and direct method is the esterification of (S)-phenylglycine.

Experimental Protocol: Fischer Esterification of (S)-Phenylglycine

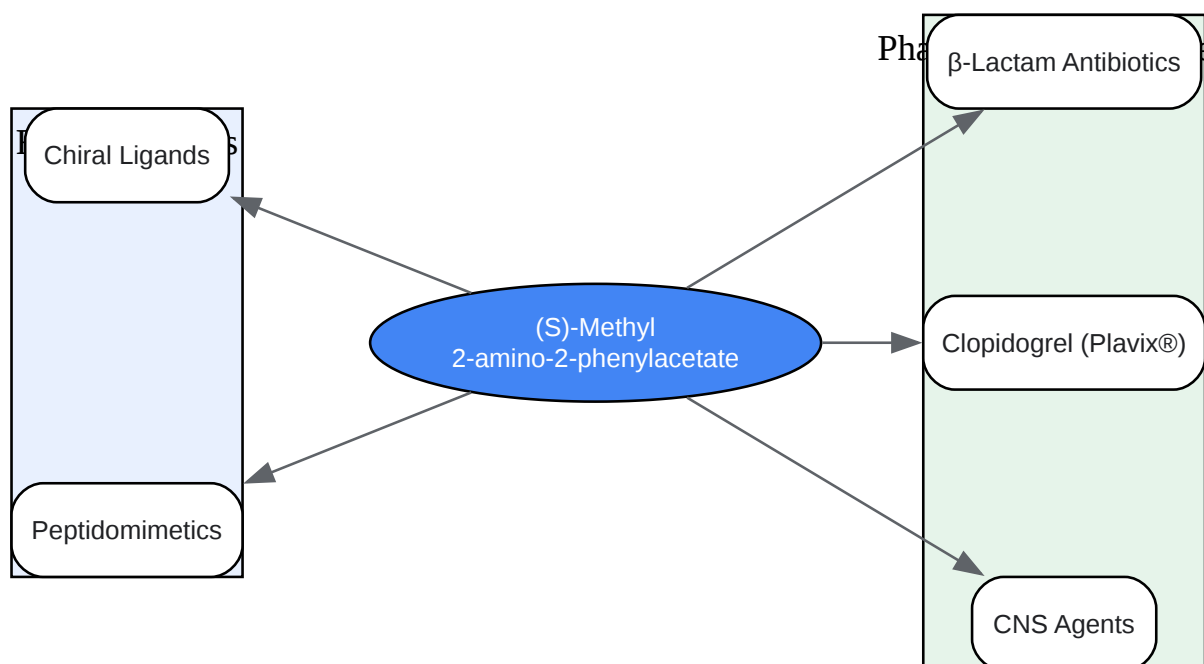
This protocol describes a robust method for synthesizing the title compound via acid-catalyzed esterification. The choice of thionyl chloride is advantageous as it reacts with methanol to generate HCl in situ, avoiding the addition of water, and produces gaseous byproducts (SO_2 and HCl) that can be easily removed.

Materials:

- (S)-Phenylglycine
- Anhydrous Methanol (MeOH)
- Thionyl Chloride (SOCl_2)
- Diethyl Ether or Dichloromethane (DCM)
- Saturated Sodium Bicarbonate (NaHCO_3) Solution
- Brine (Saturated NaCl Solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask with stir bar, reflux condenser, and drying tube
- Ice bath

Step-by-Step Methodology:

- **Reaction Setup:** Suspend (S)-Phenylglycine (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Catalyst Addition (Causality):** Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (1.1 - 1.5 eq) dropwise via syringe. This slow, cooled addition is critical to control the highly exothermic reaction between SOCl₂ and methanol, preventing potential side reactions and ensuring safety.
- **Reaction Progression:** After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting amino acid has been consumed (typically 4-8 hours).
- **Solvent Removal:** Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
- **Aqueous Workup (Self-Validation):** Dissolve the resulting residue in diethyl ether or DCM. Carefully add saturated NaHCO₃ solution to neutralize the excess acid. The endpoint of neutralization is validated by the cessation of CO₂ effervescence. Transfer the mixture to a separatory funnel.
- **Extraction and Washing:** Separate the layers. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** The crude **(S)-Methyl 2-amino-2-phenylacetate** can be purified by column chromatography on silica gel or by recrystallization if necessary.



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References

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